molecular formula C24H16F2N6O B11181200 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11181200
M. Wt: 442.4 g/mol
InChI Key: JSDCCBLZWUUDGN-UHFFFAOYSA-N
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Description

The compound 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole and phenyl rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H16F2N6O

Molecular Weight

442.4 g/mol

IUPAC Name

11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H16F2N6O/c25-16-3-1-14(2-4-16)19-13-28-32-21-8-10-31(24(33)22(21)29-30-23(19)32)9-7-15-12-27-20-6-5-17(26)11-18(15)20/h1-6,8,10-13,27H,7,9H2

InChI Key

JSDCCBLZWUUDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC5=CNC6=C5C=C(C=C6)F)F

Origin of Product

United States

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